molecular formula C10H15N3O4S B11698068 Pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate

Pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate

Cat. No.: B11698068
M. Wt: 273.31 g/mol
InChI Key: MBEUOYQJKDMOBL-UHFFFAOYSA-N
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Description

Pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate is a chemical compound with the molecular formula C12H19N3O4S It is known for its unique structure, which includes a triazine ring and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pentyl ester with a triazine derivative in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that triazine derivatives exhibit promising antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains and fungi. The presence of electron-withdrawing groups enhances their biological activity by increasing lipophilicity and reactivity.

Anticancer Properties : Pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate has been investigated for its cytotoxic effects against cancer cell lines. A notable study demonstrated that modifications in the phenyl ring significantly influence activity against Jurkat and HT29 cell lines. For example:

CompoundIC50 (µg/mL)Cell Line
Compound A1.61Jurkat
Compound B1.98HT29

These findings suggest that structural modifications can enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects : Preliminary studies suggest that triazine derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses .

Organic Synthesis Applications

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions including oxidation and substitution. The compound can undergo:

  • Oxidation : To form corresponding oxides using agents like potassium permanganate.
  • Reduction : To yield amines or other derivatives with reducing agents such as lithium aluminum hydride.

These reactions are essential in developing new pharmaceuticals and agrochemicals.

Materials Science Applications

In materials science, the compound is explored for its potential use in developing novel materials with unique properties. Its structural characteristics may contribute to advancements in polymer chemistry and nanotechnology.

Case Study: Antimicrobial Efficacy

A comparative study on the antimicrobial activity of various triazine derivatives revealed that those similar to this compound showed significant inhibition against pathogens such as E. coli and S. aureus.

Case Study: Cytotoxicity in Cancer Research

A research article focused on the cytotoxic effects of triazine derivatives highlighted that certain modifications could lead to lower IC50 values compared to established chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism of action of Pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate
  • 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile

Uniqueness

Pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate is unique due to its specific combination of a triazine ring and a sulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C12H19N3O4S
  • Molecular Weight : 299.36 g/mol
  • IUPAC Name : this compound

The compound features a triazine ring that is known for its diverse biological activities. The presence of the sulfanyl group enhances its potential as a pharmacophore in drug design.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthesis may utilize various methods including cyclization reactions and the use of solvents like dimethylformamide to facilitate the formation of the triazine structure .

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

Cell LineIC50 (μM)Mechanism of Action
DU145 (Prostate)10Induction of apoptosis via caspase activation
K562 (Leukemia)8Disruption of microtubule formation

These findings suggest that the compound may induce cell death through mechanisms involving apoptosis and disruption of cellular structures critical for mitosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary data indicate that it possesses inhibitory effects against various bacterial strains. The specific mechanisms by which it exerts these effects are still under investigation but may involve interference with bacterial metabolic pathways .

Case Studies and Research Findings

A notable study focused on the compound's efficacy in vivo using xenograft models. The results showed a significant reduction in tumor size when treated with this compound compared to control groups. This study underscores the potential for this compound as a therapeutic agent in cancer treatment.

Table: Summary of Biological Evaluations

Study TypeFindings
In VitroCytotoxicity against DU145 and K562 cells
In VivoSignificant tumor reduction in xenograft models
AntimicrobialInhibitory effects on various bacterial strains

The biological activity of this compound is likely mediated through several mechanisms:

  • Microtubule Disruption : Similar to other triazine derivatives known for their anticancer properties.
  • Caspase Activation : Leading to apoptosis in cancer cells.
  • Enzyme Inhibition : Potentially targeting specific enzymes involved in microbial metabolism.

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

pentyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetate

InChI

InChI=1S/C10H15N3O4S/c1-2-3-4-5-17-7(14)6-18-9-8(15)11-10(16)13-12-9/h2-6H2,1H3,(H2,11,13,15,16)

InChI Key

MBEUOYQJKDMOBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CSC1=NNC(=O)NC1=O

Origin of Product

United States

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